molecular formula C5H7ClO2 B1590498 Methyl 2-(chloromethyl)acrylate CAS No. 922-15-6

Methyl 2-(chloromethyl)acrylate

Cat. No. B1590498
CAS RN: 922-15-6
M. Wt: 134.56 g/mol
InChI Key: NYMDTEIPYQNXIL-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)acrylate (MCA) is a chemical compound that is widely used in scientific research. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

C5H7ClO2 C_5H_7ClO_2 C5​H7​ClO2​

and a molecular weight of 134.56 g/mol . It’s a monomer that can be polymerized into various forms for different applications. Below, I will detail six unique applications of CMA in scientific research, each within its own dedicated section.

Polymer Synthesis

CMA is used as a monomer in the synthesis of polymers. Its vinyl group is highly reactive, allowing it to undergo radical polymerization. This process forms the backbone of a wide range of polymers with varying properties depending on the co-monomers and polymerization conditions used. These polymers are utilized in creating materials with specific characteristics such as flexibility, toughness, and transparency .

Drug Delivery Systems

In the pharmaceutical industry, CMA-derived polymers can be engineered to form coatings for drug delivery systems. The polymers’ ability to dissolve at different pH levels makes them ideal for targeted drug release. This application is particularly useful in creating medications that require controlled release in certain parts of the digestive system .

Biomedical Applications

CMA-based acrylates are used in biomedical applications, such as the creation of contact lenses and bone cements. Their transparency and flexibility make them suitable for ocular applications, while their mechanical strength is beneficial in orthopedic uses .

Adhesives and Sealants

The adhesive industry benefits from the properties of CMA polymers. They are used to formulate various adhesives and sealants that require strong bonding capabilities and durability. These adhesives are employed in both industrial and consumer products .

Coatings and Paints

CMA is also a component in the production of coatings and paints. The resulting acrylate polymers contribute to the durability and weather resistance of the final product, making them suitable for automotive and architectural applications .

Textile Industry

In textiles, CMA polymers are used to enhance fabric properties. They can provide water repellency, stain resistance, and improved mechanical strength to fabrics, which is essential for both clothing and industrial textiles .

Chemical Modification and Functionalization

CMA serves as a precursor for further chemical modifications. Its structure allows for the introduction of various functional groups, which can lead to the synthesis of specialized chemicals with desired properties for research and industrial applications .

Advanced Material Development

Researchers utilize CMA in the development of advanced materials. Its incorporation into composite materials can improve characteristics like thermal stability, chemical resistance, and mechanical properties, which are crucial for high-performance materials used in aerospace, automotive, and electronics industries .

Mechanism of Action

Target of Action

Methyl 2-(chloromethyl)acrylate is primarily used in the manufacture of acrylic high polymer similar to polymethylmethacrylate . It is also used as a monomer for certain specialty polymers . The primary targets of Methyl 2-(chloromethyl)acrylate are therefore these polymers and their associated biochemical pathways.

Mode of Action

Methyl 2-(chloromethyl)acrylate interacts with its targets through a process known as polymerization . This is a chemical reaction in which Methyl 2-(chloromethyl)acrylate molecules are chemically combined to form larger, more complex structures known as polymers .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(chloromethyl)acrylate are those involved in the synthesis and degradation of polymers . The downstream effects of these pathways can include the formation of complex structures and materials with unique physical and chemical properties.

Pharmacokinetics

It is known that methyl 2-(chloromethyl)acrylate is insoluble in water , which may impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Methyl 2-(chloromethyl)acrylate’s action primarily involve the formation of polymers . These polymers can have a wide range of applications, from the creation of plastics and resins to the production of coatings and adhesives.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(chloromethyl)acrylate. For example, temperature and pH can affect the rate of polymerization . Additionally, the presence of other chemicals can also influence the properties of the resulting polymers.

properties

IUPAC Name

methyl 2-(chloromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDTEIPYQNXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498661
Record name Methyl 2-(chloromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)acrylate

CAS RN

922-15-6
Record name Methyl 2-(chloromethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chloromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-(chloromethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the polymerization behavior of Methyl 2-(chloromethyl)acrylate (MCMA)?

A1: Unlike typical acrylate monomers, MCMA exhibits a competing side reaction during polymerization called β-fragmentation. [] This fragmentation leads to the formation of a 2-carbomethoxyallyl end group and limits the achievable molecular weight of poly(MCMA). Research indicates that for a poly(MCMA) with a molecular weight (Mn) of 4400, fragmentation occurs approximately every 33 propagation steps. [] This unique behavior influences the material properties and potential applications of the resulting polymers.

Q2: Has MCMA been explored as a building block for synthesizing other functional molecules?

A2: Yes, researchers have successfully synthesized various phosphorus derivatives of MCMA, including phosphonium salts and a phosphonate ester. [] This demonstrates the potential of MCMA as a precursor for creating novel compounds with potentially diverse applications.

Q3: What challenges are associated with the synthesis of Methyl 2-[(diethoxyphosphinyl)-methyl]acrylate from MCMA?

A3: While researchers were able to synthesize phosphorus derivatives of MCMA, synthesizing Methyl 2-[(diethoxyphosphinyl)-methyl]acrylate specifically faced significant challenges. [] Factors limiting the yield in initial experiments require further investigation to optimize the reaction conditions and improve the efficiency of this particular synthesis.

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